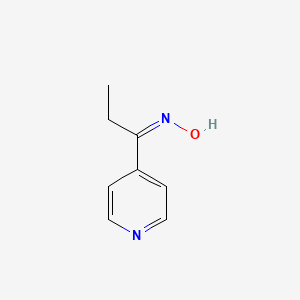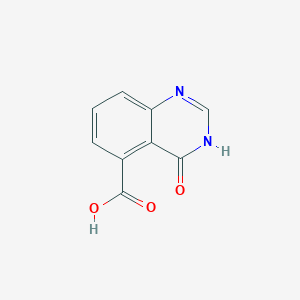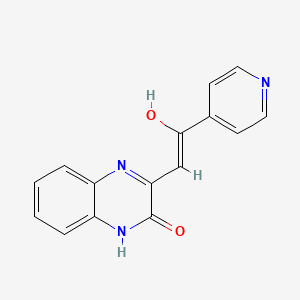
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
“Ethyl 2-oxo-2-(pyridin-3-yl)acetate” is a chemical compound with the formula C9H9NO3 . It has a molecular weight of 179.17 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromopyridine with n-Butyllithium in diethyl ether, followed by the addition of diethyl oxalate . The reaction mixture is then neutralized with sodium bicarbonate, and the organic layer is separated, dried, and concentrated. The residue is subjected to silica gel chromatography to obtain the product .Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 ether (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 284.7±13.0 °C at 760 mmHg, and a flash point of 126.0±19.8 °C . It has a LogP value of 0.73, indicating its lipophilicity . It also has a high GI absorption and is BBB permeant .Scientific Research Applications
Anti-Fibrosis Activity
This compound has shown potential in the treatment of fibrotic diseases. It has been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to exhibit anti-fibrotic activities. The compound’s effectiveness in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium suggests its potential as a novel anti-fibrotic drug .
Collagen Prolyl 4-Hydroxylases Inhibition
The inhibition of collagen prolyl 4-hydroxylases is crucial in managing fibrosis. The compound’s ability to inhibit these enzymes can be harnessed to develop treatments that prevent the excessive deposition of collagen, which is a hallmark of fibrotic diseases .
Pharmacological Research
Due to its wide range of pharmacological activities, the pyrimidine moiety within this compound’s structure makes it a valuable entity in medicinal chemistry. It can be used to design privileged structures for developing new drugs .
Antimicrobial Properties
Compounds with a pyrimidine core, such as this one, are known to possess antimicrobial properties. This makes them candidates for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Antiviral Applications
The antiviral properties of pyrimidine derivatives can be explored with this compound. It could be used in the synthesis of novel antiviral drugs, especially in a time when viral pandemics are a global concern .
Antitumor Potential
Pyrimidine derivatives have been reported to exhibit antitumor activities. This compound, with its unique structure, could be part of research into new cancer therapies, targeting various pathways involved in tumor growth and metastasis .
Chemical Biology
In chemical biology, this compound can be used to study biological systems and processes. Its interactions with different enzymes and receptors can provide insights into the mechanisms of diseases and lead to the discovery of therapeutic targets .
Drug Discovery and Development
The compound’s heterocyclic structure is significant in drug discovery. It can serve as a scaffold for the synthesis of libraries of novel compounds with potential biological activities, aiding in the discovery of new drugs .
Safety and Hazards
The compound has a safety signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-pyridin-4-ylethenyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-5-7-16-8-6-10)9-13-15(20)18-12-4-2-1-3-11(12)17-13/h1-9,19H,(H,18,20)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEWYIGUSAAAEV-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C(/C3=CC=NC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694371 | |
| Record name | 3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
904818-35-5 | |
| Record name | 3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)
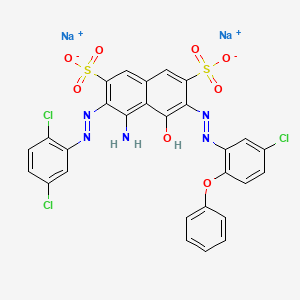
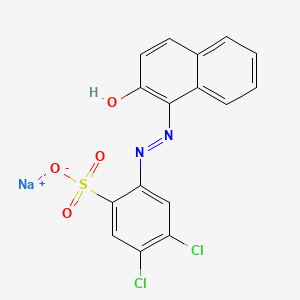

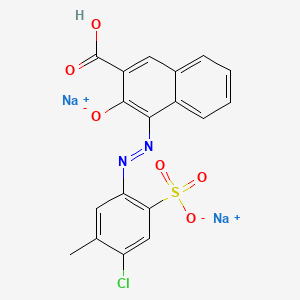
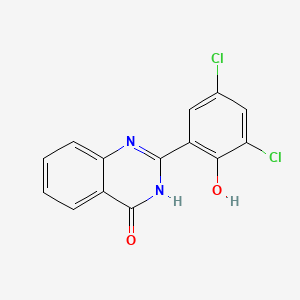
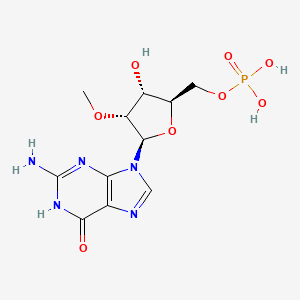
![4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B1497107.png)
![1H-pyrrolo[2,3-f]quinoline](/img/structure/B1497108.png)

